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Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazole

Cat. No.: B1315470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5-Methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry.

This document outlines the key spectroscopic data, detailed experimental protocols for its

acquisition, and logical workflows for the synthesis and analysis of this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Methoxybenzo[d]thiazole
and its close structural analog, 5-Methoxy-2-methylbenzothiazole. Due to the limited availability

of a complete experimental dataset for 5-Methoxybenzo[d]thiazole, data from its 2-methyl

derivative is provided as a reference for ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data of 5-Methoxy-2-methylbenzothiazole
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Chemical Shift (δ) ppm Multiplicity Assignment

7.642 d H-4

7.448 d H-7

6.981 dd H-6

3.863 s -OCH₃

2.800 s -CH₃

Solvent: CDCl₃, Spectrometer

Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 5-Methoxy-2-methylbenzothiazole

Chemical Shift (δ) ppm Assignment

168.0 (approx.) C=N

157.0 (approx.) C-O

148.0 (approx.) C-3a

133.0 (approx.) C-7a

124.0 (approx.) C-7

116.0 (approx.) C-4

105.0 (approx.) C-6

55.8 (approx.) -OCH₃

20.0 (approx.) -CH₃

Solvent: DMSO. Note: Data is estimated based

on spectral data for 5-Methoxy-2-

methylbenzothiazole and other benzothiazole

derivatives.[2]

Table 3: FT-IR Spectroscopic Data for 5-Methoxybenzo[d]thiazole Derivatives
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Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~2950 Aliphatic C-H stretch (-OCH₃)

~1600 C=N stretch (thiazole ring)

~1500 Aromatic C=C stretch

~1250 Asymmetric C-O-C stretch

~1040 Symmetric C-O-C stretch

~830 C-H out-of-plane bending

~700 C-S stretch

Note: These are characteristic absorption

ranges for functional groups present in the

molecule.[3]

Table 4: UV-Vis Spectroscopic Data for Benzothiazole Derivatives

λmax (nm) Transition

~250-260 π → π

~285-300 π → π

~320-350 n → π*

Note: Absorption maxima can vary depending

on the solvent and substitution pattern.

Table 5: Mass Spectrometry Data for 5-Methoxybenzo[d]thiazole
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m/z Assignment

165 [M]⁺ (Molecular Ion)

150 [M - CH₃]⁺

122 [M - CH₃ - CO]⁺

108 [M - C₂H₃O - HCN]⁺

Note: Fragmentation patterns are predicted

based on common fragmentation pathways for

related structures.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 5-Methoxybenzo[d]thiazole
are provided below.

Synthesis of 5-Methoxybenzo[d]thiazole
A common synthetic route to benzothiazoles involves the condensation of a substituted 2-

aminothiophenol with a suitable electrophile. For 5-Methoxybenzo[d]thiazole, the synthesis

can be envisioned starting from 4-methoxy-2-nitroaniline.

Reduction of 4-methoxy-2-nitroaniline: To a solution of 4-methoxy-2-nitroaniline in a suitable

solvent such as ethanol, a reducing agent like stannous chloride (SnCl₂) in the presence of

hydrochloric acid (HCl) is added. The reaction mixture is heated at reflux and monitored by

thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the

mixture is neutralized with a base (e.g., sodium bicarbonate) and the product, 4-methoxy-2-

aminothiophenol, is extracted with an organic solvent.

Cyclization: The crude 4-methoxy-2-aminothiophenol is then reacted with a one-carbon

electrophile, such as formic acid or triethyl orthoformate, under acidic conditions. The

reaction mixture is heated to drive the cyclization and dehydration, yielding 5-
Methoxybenzo[d]thiazole.

Purification: The crude product is purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure
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compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified 5-Methoxybenzo[d]thiazole is

dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to

obtain singlets for all carbon signals. A larger number of scans (1024 or more) and a longer

relaxation delay (2-5 seconds) are generally required due to the lower natural abundance

and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A

small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide

(KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: The FT-IR spectrum is recorded using a transmission spectrometer. A

background spectrum of the empty sample compartment is first collected. The KBr pellet is

then placed in the sample holder, and the sample spectrum is acquired over a range of 4000

to 400 cm⁻¹. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of 5-Methoxybenzo[d]thiazole is prepared by

accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent
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(e.g., ethanol or methanol) in a volumetric flask. The stock solution is then diluted to a

concentration that gives an absorbance reading in the range of 0.1 to 1.0.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A

cuvette containing the pure solvent is placed in the reference beam path. The sample

solution is placed in a quartz cuvette (typically with a 1 cm path length) in the sample beam

path. The absorbance is scanned over a wavelength range of approximately 200 to 800 nm.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample can be introduced into the mass

spectrometer via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile and thermally

stable compound like 5-Methoxybenzo[d]thiazole, GC-MS with electron ionization (EI) is a

suitable method. For LC-MS, electrospray ionization (ESI) would be a common choice.

Mass Analysis: In EI, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation. The resulting ions are then separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

fragment ion as a function of its m/z value. High-resolution mass spectrometry (HRMS) can

be used to determine the exact mass of the molecular ion and its fragments, which allows for

the determination of the elemental composition.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and spectroscopic

characterization of 5-Methoxybenzo[d]thiazole.
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Caption: Synthetic workflow for 5-Methoxybenzo[d]thiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1315470#spectroscopic-characterization-of-5-
methoxybenzo-d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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